molecular formula C8H4Cl2N2O2 B1447523 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-34-8

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1447523
CAS No.: 1227954-34-8
M. Wt: 231.03 g/mol
InChI Key: OMBATAGDYCDDMJ-UHFFFAOYSA-N
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Description

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields due to its unique chemical properties. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings, and the presence of chlorine atoms at the 3 and 5 positions. Its molecular formula is C8H4Cl2N2O2, and it has a molecular weight of 231.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinating agent to introduce the chlorine atoms at the desired positions . This is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Imidazo[4,5-b]pyridine: This compound has a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBATAGDYCDDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220565
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-34-8
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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